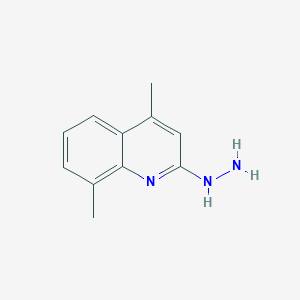

2-Hydrazinyl-4,8-dimethylquinoline

Descripción

Significance of the Quinoline (B57606) Scaffold in Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. The synthetic versatility of the quinoline nucleus allows for extensive structural modifications, enabling chemists to fine-tune the biological and physicochemical properties of its derivatives. nih.gov

Quinoline-based compounds have been successfully developed into drugs for a wide range of conditions. Notable examples include antimalarials like quinine (B1679958) and chloroquine, antibacterial agents such as ciprofloxacin, and anticancer drugs like topotecan. nih.gov The planar nature of the quinoline ring allows it to intercalate with DNA, a mechanism exploited in certain anticancer and antimicrobial agents. Furthermore, its ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective scaffold for designing enzyme inhibitors. nih.gov Research has demonstrated the efficacy of quinoline derivatives as anticancer, antibacterial, antifungal, antiviral, antimalarial, and anti-inflammatory agents, highlighting the scaffold's vast therapeutic potential. researchgate.net

Role of the Hydrazone Moiety in Biologically Active Compounds

The hydrazone moiety, characterized by the azomethine group (-NHN=CH-), is another critical pharmacophore in modern drug design. bldpharm.com Hydrazones are typically synthesized through the condensation reaction of a hydrazine (B178648) derivative with an aldehyde or a ketone. researchgate.net This functional group is valued for its chemical stability and its capacity to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. nih.govmdpi.com

The presence of the hydrazone linker contributes to the diverse biological profiles of many compounds. nih.gov Derivatives containing this moiety have been reported to possess a wide array of pharmacological effects, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, anticancer, and antitubercular activities. bldpharm.com The ability of the hydrazone group to chelate metal ions is also a key feature, which can be crucial for the mechanism of action of certain enzyme inhibitors. nih.gov The combination of a hydrazone linker with other heterocyclic systems, such as quinoline, is a common strategy in medicinal chemistry to create hybrid molecules with potentially enhanced or novel biological activities. nih.govresearchgate.net

Overview of 2-Hydrazinyl-4,8-dimethylquinoline as a Key Intermediate in Chemical Synthesis

This compound is a chemical compound that serves as a valuable intermediate in the synthesis of more complex molecules. Its structure incorporates both the quinoline scaffold and a reactive hydrazinyl (-NHNH2) group. This hydrazinyl group is a potent nucleophile, making it a key functional handle for a variety of chemical transformations.

The primary utility of this compound in synthesis is its reaction with carbonyl compounds (aldehydes and ketones) to form hydrazone derivatives. This straightforward condensation reaction allows for the facile introduction of a wide range of substituents onto the quinoline core, creating large libraries of novel compounds for biological screening. Furthermore, the hydrazinyl group can react with other electrophiles, such as isocyanates and isothiocyanates, to yield semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, respectively. These, in turn, can be cyclized to form various five- and six-membered heterocyclic rings, further expanding the structural diversity of the accessible molecules.

The synthesis of this intermediate itself can be approached through methods like the reaction of a corresponding chloroquinoline with hydrazine hydrate (B1144303) or via diazotization of an aminoquinoline followed by reduction. google.com

Table 1: Key Reactions of this compound

| Reactant | Resulting Linkage/Moiety | Product Class |

| Aldehyde/Ketone | Hydrazone (-N-N=C) | Schiff Base / Hydrazone |

| Isocyanate | Urea (-NH-CO-NH-) | Semicarbazide |

| Isothiocyanate | Thiourea (-NH-CS-NH-) | Thiosemicarbazide |

| Dicarbonyl Compound | Pyrazole or other heterocycles | Heterocyclic Derivative |

This table illustrates the expected reactivity based on the functional groups present in this compound.

Scope and Objectives of Academic Research on this compound and its Derivatives

Academic research focused on this compound and its derivatives is primarily driven by the quest for new therapeutic agents. The overarching goal is to synthesize novel molecules that combine the established biological activities of the quinoline scaffold with the versatile pharmacological properties of the hydrazone moiety. nih.govresearchgate.net

The main objectives of this research can be summarized as follows:

Discovery of Novel Bioactive Agents: The primary aim is to identify new compounds with significant activity against various diseases. Research on quinoline-hydrazone hybrids consistently targets the development of new anticancer, antibacterial, antifungal, and antimalarial drugs. nih.govresearchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the structure of the derivatives and evaluate how these changes affect their biological activity. For example, by reacting this compound with different aromatic aldehydes, scientists can study how substituents on the aromatic ring influence the compound's potency and selectivity. nih.gov

Mechanism of Action Studies: A crucial objective is to understand how these novel compounds exert their biological effects at the molecular level. For anticancer agents, this could involve investigating their ability to inhibit specific enzymes like kinases or topoisomerases, or to induce apoptosis (programmed cell death). nih.gov For antimicrobial agents, the focus might be on their ability to inhibit enzymes essential for bacterial survival, such as DNA gyrase. researchgate.net

Development of Chemical Sensors: The unique chelating properties of hydrazones make them suitable candidates for the development of chemosensors. Research has shown that quinoline-based hydrazone derivatives can act as optical sensors for detecting specific ions or molecules, such as the biocide Tributyltin (TBT). mdpi.com

Table 2: Research Focus for Quinoline-Hydrazone Derivatives

| Research Area | Target | Example of Investigated Activity |

| Oncology | Cancer Cell Lines (e.g., A549, MCF-7, HepG2) | Cytotoxicity, Enzyme Inhibition (e.g., EGFR, mTOR), Apoptosis Induction |

| Infectious Diseases | Bacteria (e.g., S. aureus, E. coli), Fungi (e.g., C. albicans) | Minimum Inhibitory Concentration (MIC), DNA Gyrase Inhibition |

| Parasitology | Plasmodium falciparum | Antimalarial activity |

| Environmental Science | Biocides (e.g., Tributyltin) | Colorimetric/Fluorimetric Sensing |

This table summarizes common research applications and objectives for compounds derived from quinoline and hydrazone precursors. nih.govresearchgate.netmdpi.comresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4,8-dimethylquinolin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-7-4-3-5-9-8(2)6-10(14-12)13-11(7)9/h3-6H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGTZROMJOZLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395011 | |

| Record name | 2-hydrazinyl-4,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57369-93-4 | |

| Record name | 2-hydrazinyl-4,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydrazinyl 4,8 Dimethylquinoline and Its Derivatives

Synthesis of 2-Hydrazinyl-4,8-dimethylquinoline Precursors

The journey towards this compound begins with the assembly of appropriately substituted quinoline (B57606) intermediates. These precursors are the backbone upon which the final hydrazinyl group is installed.

Routes to Dimethyl-Substituted Quinoline Intermediates

The synthesis of dimethyl-substituted quinoline intermediates often commences with the construction of the core quinoline ring system bearing the desired methyl groups at positions 4 and 8. A common precursor for introducing a functional group at the 2-position that can be subsequently converted to a hydrazinyl group is a halo-substituted quinoline, typically a chloro-derivative.

One established method for the synthesis of such intermediates involves the use of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) on a corresponding hydroxyquinolinone. For instance, the treatment of 4-hydroxy-8-methylquinolin-2(1H)-one with a mixture of these chlorinating agents yields 2,4-dichloro-8-methylquinoline. mdpi.com This di-chloro derivative serves as a versatile intermediate where the chlorine atom at the 2-position is more susceptible to nucleophilic substitution.

Another approach involves the cyclization of appropriately substituted anilines. For example, the synthesis of 4-chloro-2,6-dimethylquinoline (B3031691) has been reported, highlighting the feasibility of constructing the quinoline core with the required substitution pattern. researchgate.net The specific synthesis of a 4,8-dimethyl substituted quinoline ready for conversion would follow similar established quinoline synthesis routes like the Combes, Doebner-von Miller, or Conrad-Limpach-Knorr syntheses, tailored with the appropriate starting materials (e.g., a 2,4-dimethylaniline (B123086) derivative and a β-dicarbonyl compound).

For the specific precursor to this compound, a key intermediate is 2-chloro-4,8-dimethylquinoline (B1347593). The synthesis of this precursor can be achieved by treating 4,8-dimethylquinolin-2(1H)-one with a chlorinating agent like phosphorus oxychloride.

Table 1: Synthesis of Dimethyl-Substituted Quinoline Intermediates

| Precursor | Starting Material(s) | Reagents | Product | Reference |

|---|---|---|---|---|

| 2,4-dichloro-8-methylquinoline | 4-hydroxy-8-methylquinolin-2(1H)-one | POCl₃, PCl₅ | 2,4-dichloro-8-methylquinoline | mdpi.com |

Conversion to this compound

With the dimethyl-substituted quinoline precursor in hand, the next critical step is the introduction of the hydrazinyl group at the 2-position. This is typically achieved through a nucleophilic substitution reaction where the leaving group at the 2-position, usually a chlorine atom, is displaced by hydrazine (B178648).

The reaction of 2-chloro-4,8-dimethylquinoline with hydrazine hydrate (B1144303) is the most direct method to furnish this compound. This transformation is a standard and widely employed method for the synthesis of hydrazinoquinolines from their chloro counterparts. mdpi.commdpi.com

The primary strategy for the conversion of a 2-chloroquinoline (B121035) derivative to its 2-hydrazinyl analogue is the direct reaction with hydrazine hydrate (N₂H₄·H₂O). mdpi.commdpi.com Hydrazine acts as a potent nucleophile, attacking the electron-deficient carbon atom at the 2-position of the quinoline ring, leading to the displacement of the chloride ion. This method is efficient and generally provides good yields of the desired hydrazinyl product.

The efficiency and yield of the hydrazinolysis reaction can be influenced by several factors, necessitating the optimization of reaction conditions. Key parameters that are often adjusted include the solvent, temperature, and reaction time.

The reaction is typically carried out in a suitable solvent, with ethanol (B145695) being a common choice. mdpi.com The temperature of the reaction is also a critical factor; refluxing the reaction mixture is often employed to drive the reaction to completion. mdpi.com The duration of the reaction can vary, and monitoring the progress by techniques such as thin-layer chromatography (TLC) is crucial to determine the optimal reaction time. For instance, the synthesis of hydrazine quinolones has been achieved by refluxing the corresponding chloro derivatives with hydrazine hydrate for 12 hours. mdpi.com The choice of base and its concentration can also play a role in facilitating the reaction and neutralizing any generated acid.

Table 2: Reaction Conditions for Hydrazinolysis

| Precursor | Reagent | Solvent | Temperature | Time | Product | Reference |

|---|---|---|---|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-one thione analogue | Hydrazine hydrate | Not specified | Not specified | Not specified | 4-Hydrazino-8-methylquinolin-2(1H)-thione | mdpi.com |

Derivatization of this compound to Form Hydrazone Analogues

The hydrazinyl group in this compound is a reactive handle that allows for further molecular elaboration, most commonly through the formation of hydrazones.

Condensation Reactions with Aldehydes and Ketones

Hydrazones are readily synthesized through the condensation reaction of a hydrazine derivative with an aldehyde or a ketone. wikipedia.orgresearchgate.net In the case of this compound, the terminal nitrogen atom of the hydrazinyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. researchgate.netnih.gov

This reaction is typically carried out in a protic solvent such as ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration step. researchgate.net The reaction generally proceeds under mild conditions and provides good yields of the corresponding hydrazone derivatives. A wide variety of aldehydes and ketones, both aliphatic and aromatic, can be used in this reaction, allowing for the synthesis of a diverse library of hydrazone analogues of this compound. The formation of these hydrazones can be monitored and the products characterized using standard spectroscopic techniques.

Table 3: General Condensation Reaction for Hydrazone Formation

| Reactant 1 | Reactant 2 | Product Type | General Conditions | Reference |

|---|

Strategies for Introducing Diverse Substituents for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to identify the key structural features of a molecule that are responsible for its biological effects. For the this compound scaffold, the primary strategy for creating a diverse library of derivatives involves chemical reactions targeting the nucleophilic hydrazinyl group.

The most common and straightforward approach is the condensation reaction with various carbonyl compounds, such as aldehydes and ketones. This reaction typically forms a new carbon-nitrogen double bond, resulting in a class of derivatives known as hydrazones. By selecting different aldehydes and ketones, a vast number of substituents can be introduced, allowing researchers to probe the effects of varying size, electronics (electron-donating or electron-withdrawing groups), and lipophilicity on the molecule's activity. mdpi.comnih.gov

For instance, reacting this compound with a series of substituted benzaldehydes would yield a library of benzylidenehydrazinyl derivatives. The substituents on the benzene (B151609) ring can be systematically varied (e.g., chloro, methoxy, nitro, dimethylamino groups) to analyze their impact. Similarly, condensation with heterocyclic aldehydes or various ketones can introduce further structural diversity. nih.gov

Another key strategy is the acylation of the hydrazinyl group with reagents like acid chlorides or anhydrides to form stable hydrazide derivatives. This introduces a carbonyl group adjacent to the hydrazinyl nitrogen, altering the electronic and hydrogen-bonding properties of the molecule.

The goal of these synthetic strategies is to generate a matrix of compounds where specific parts of the molecule are changed one at a time. The resulting derivatives are then subjected to biological screening. By comparing the activities of these compounds, researchers can deduce critical SAR insights, such as which substituents enhance potency, which decrease it, and which might alter the mechanism of action. researchgate.net

Table 1: Illustrative Examples of Reagents for Introducing Substituents onto a Hydrazinyl Core for SAR Studies This table showcases reagent types used on similar hydrazinyl-containing heterocyclic scaffolds to generate derivative libraries.

| Reagent Class | Specific Example | Resulting Derivative Type | Purpose of Substituent |

|---|---|---|---|

| Aromatic Aldehydes | 4-Chlorobenzaldehyde | Schiff Base / Hydrazone | Introduce electron-withdrawing groups, explore halogen interactions. |

| 4-Methoxybenzaldehyde | Schiff Base / Hydrazone | Introduce electron-donating groups, modify hydrogen bonding potential. | |

| Heterocyclic Aldehydes | Pyridine-4-carboxaldehyde | Schiff Base / Hydrazone | Introduce a basic nitrogen atom, alter solubility and receptor interaction. |

| Ketones | Acetophenone | Schiff Base / Hydrazone | Introduce additional bulk (methyl group) at the imine carbon. |

| Dicarbonyl Compounds | 3-Chloropentane-2,4-dione | Cyclized derivatives (e.g., pyrazoles) | Form new heterocyclic rings attached to the quinoline core. nih.gov |

| Acid Chlorides | Benzoyl Chloride | Hydrazide | Introduce an amide-like linkage, altering electronic profile. researchgate.net |

Environmentally Benign Synthetic Approaches (e.g., Microwave-Assisted Synthesis)

Modern synthetic chemistry places a strong emphasis on "green chemistry," which seeks to develop methods that are more efficient, produce less waste, and use fewer hazardous substances. mdpi.com For the synthesis of quinoline derivatives, microwave-assisted organic synthesis (MAOS) has emerged as a prominent environmentally benign technique. researchgate.netnih.gov

Microwave irradiation offers a significant advantage over conventional heating methods. By directly coupling with the polar molecules in a reaction mixture, microwaves provide rapid and uniform heating, which can dramatically reduce reaction times—from hours to mere minutes. nih.govresearchgate.net This acceleration often leads to higher product yields and improved purity by minimizing the formation of side products that can occur during prolonged heating. nih.gov

Furthermore, microwave-assisted syntheses can often be performed under solvent-free conditions or in environmentally friendly solvents like water or ethanol, reducing reliance on volatile and often toxic organic solvents. researchgate.netrsc.org The combination of shorter reaction times, higher efficiency, and reduced solvent use makes MAOS a highly attractive green alternative for preparing libraries of this compound derivatives for SAR studies. For example, the synthesis of hydrazide-hydrazone quinoline derivatives has been shown to be significantly more efficient using microwave heating compared to conventional methods. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Relevant Quinoline Synthesis Data adapted from the Skraup synthesis of 7-amino-8-methylquinoline, a related quinoline derivative, illustrating the typical advantages of microwave heating. nih.gov

| Parameter | Conventional Method nih.gov | Microwave-Assisted Method nih.gov |

|---|---|---|

| Reaction Time | 4 hours | 15 minutes |

| Yield | 50% | 48% |

| Key Advantage | Established procedure | Drastic reduction in reaction time, energy efficiency. |

Other green approaches applicable to quinoline synthesis include the use of reusable catalysts, such as certain iron salts, and one-pot multicomponent reactions where multiple starting materials are combined in a single step to form the final product, minimizing purification steps and solvent waste. researchgate.net

Coordination Chemistry of 2 Hydrazinyl 4,8 Dimethylquinoline Derived Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands derived from 2-hydrazinyl-4,8-dimethylquinoline typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes are often colored, air-stable, and non-hygroscopic solids. chemistryjournal.net While generally insoluble in water and common organic solvents, they often show solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). chemistryjournal.net

Complexation with Transition Metal Ions

Ligands derived from this compound have been successfully used to form stable complexes with a wide array of transition metal ions. These include, but are not limited to, copper(II), nickel(II), cobalt(II), iron(III), vanadyl(II), palladium(II), zinc(II), silver(I), and ruthenium. The ability of these ligands to coordinate with various metal centers highlights their versatility in forming a diverse range of coordination compounds. The synthesis of these complexes is a cornerstone of research in this area, providing a foundation for further structural and functional studies.

Ligational Behavior and Proposed Binding Modes of Hydrazone Derivatives

Hydrazone derivatives of this compound can exhibit different modes of bonding, acting as either bidentate or tridentate ligands. jptcp.com In many instances, the ligand coordinates to the metal center in a tridentate fashion. jptcp.com For example, a phenolic quinolyl hydrazone derived from this compound has been shown to exhibit three distinct bonding modes depending on the counter anion present during complexation with copper(II). These modes include neutral bidentate (NN) coordination, monobasic bidentate (NO) coordination with oxygen bridging, and a mixed-mode of both. nih.gov The azomethine nitrogen and another donor atom, such as a phenolic oxygen or a nitrogen atom from the quinoline (B57606) ring, are typically involved in the coordination to the metal ion. nih.gov

Influence of Reaction Medium and Counter Anions on Complex Formation

The reaction medium and the nature of the counter anions present in the metal salt can significantly influence the formation and structure of the resulting metal complexes. The type of anion can dictate whether the resulting complex is mononuclear, binuclear, or dimeric. nih.gov For instance, in the case of copper(II) complexes with a phenolic quinolyl hydrazone, the use of chloride, bromide, or sulfate (B86663) salts leads to the formation of mononuclear complexes, while nitrate (B79036) results in a binuclear complex, and perchlorate (B79767) or acetate (B1210297) yields dimeric structures. nih.gov This demonstrates the crucial role of the counter anion in directing the final architecture of the coordination compound. The coordinating ability of anions like nitrate, chloride, bromide, acetate, and sulfate can also be a determining factor in the geometry of the complex. nih.gov

Structural Elucidation of Coordination Compounds

The determination of the precise structure of these coordination compounds is crucial for understanding their properties and potential applications. A combination of advanced spectroscopic techniques and analytical methods is employed for this purpose.

Advanced Spectroscopic Techniques for Structural Analysis

A suite of spectroscopic methods is utilized to characterize the synthesized metal complexes and elucidate their structures.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the binding mode of the ligand to the metal ion. Shifts in the vibrational frequencies of key functional groups, such as the C=N (azomethine) and N-N bonds, upon complexation provide direct evidence of coordination. nih.gov For example, a shift in the ν(C=N) band to a lower frequency in the complex compared to the free ligand suggests the involvement of the azomethine nitrogen in coordination. nih.gov

Electronic Spectra (UV-Vis): The electronic spectra of the complexes provide information about the geometry of the metal center. The positions and intensities of the d-d transition bands are characteristic of specific coordination environments, such as octahedral, tetrahedral, or square planar.

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is particularly useful for studying paramagnetic complexes, such as those of copper(II) and vanadyl(II). The ESR parameters, including g-values and hyperfine coupling constants, can provide insights into the nature of the metal-ligand bonding and the geometry of the complex.

Other Techniques: Elemental analysis (CHN analysis) is used to determine the stoichiometry of the metal complexes. chemistryjournal.netjptcp.com Molar conductivity measurements help to establish whether the complexes are electrolytic or non-electrolytic in nature. chemistryjournal.net Magnetic susceptibility measurements are employed to determine the magnetic moment of the complexes, which can further aid in deducing the geometry and the oxidation state of the central metal ion. jptcp.com

Proposed Geometrical Arrangements of Metal Centers

Based on the data obtained from spectroscopic and other analytical techniques, the geometrical arrangements of the metal centers in these coordination compounds can be proposed. A variety of geometries have been observed for complexes derived from this compound and its derivatives, including:

Octahedral: This geometry is common for many transition metal complexes, particularly with tridentate ligands where two ligand molecules coordinate to the metal center.

Tetrahedral: This geometry is often observed for complexes of d¹⁰ metal ions like zinc(II).

Square Planar: This geometry is characteristic of d⁸ metal ions such as nickel(II) and palladium(II).

Square Pyramid: This five-coordinate geometry has also been proposed for some copper(II) complexes. nih.gov

The specific geometry adopted by the metal center is influenced by a combination of factors, including the nature of the metal ion, the denticity and steric bulk of the ligand, and the coordinating ability of the counter anions. nih.gov

Interactive Data Table: Geometries of Copper(II) Complexes with a Phenolic Quinolyl Hydrazone

| Counter Anion | Complex Type | Proposed Geometry |

| Cl⁻ | Mononuclear | Square Planar |

| Br⁻ | Mononuclear | Square Planar |

| NO₃⁻ | Binuclear | Octahedral |

| ClO₄⁻ | Dimeric | Square Pyramid |

| AcO⁻ | Dimeric | Square Pyramid |

| SO₄²⁻ | Mononuclear | Octahedral |

Tautomeric Forms and their Role in Chelation

Ligands derived from this compound, particularly those formed through condensation reactions with aldehydes or ketones to create hydrazones, exhibit keto-enol tautomerism. This phenomenon is crucial to their coordination behavior with metal ions. The ligand can exist in either a keto (amide) form or an enol (iminol) form, especially in solution.

Keto Form: In the solid state and in non-polar solvents, the ligand typically exists in the keto form, characterized by a carbonyl group (C=O) and an N-H group. In this form, the ligand can coordinate to a metal ion as a neutral molecule, typically through the azomethine nitrogen and the quinoline nitrogen.

Enol Form: In the presence of a metal ion and in suitable solvents like DMF or DMSO, the ligand can undergo tautomerization to the enol form. This involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in a hydroxyl group (-OH) and a C=N double bond. The ligand can then be deprotonated to act as an anionic ligand, coordinating to the metal ion through the enolic oxygen and the azomethine nitrogen. This mode of bonding often leads to the formation of highly stable chelate rings.

The chelation can therefore occur in two principal modes:

Neutral Chelation: The ligand coordinates in its keto form without the loss of a proton.

Anionic Chelation: The ligand coordinates in its deprotonated enol form.

The specific tautomeric form and coordination mode are influenced by several factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the electronic properties of the substituents on the hydrazone moiety. researchgate.net The ability of these ligands to exist in different tautomeric forms allows for versatile coordination behavior and the formation of a wide array of metal complexes with varied geometries and electronic properties.

Table 1: Tautomeric Forms and Chelation Modes

| Tautomeric Form | Key Functional Groups | Coordination Behavior |

|---|---|---|

| Keto | C=O (Amide), N-H | Acts as a neutral ligand, coordinating via azomethine and quinoline nitrogens. |

| Enol | C-OH (Iminol), C=N | After deprotonation, acts as an anionic ligand, coordinating via enolic oxygen and azomethine nitrogen. |

Biological Interactions of Metal Complexes Derived from this compound

The coordination of metal ions to ligands derived from this compound can lead to compounds with significant biological activities. These activities are often a consequence of the complex's ability to interact with biological macromolecules like DNA.

Metal complexes derived from heterocyclic ligands similar to this compound have demonstrated the ability to bind to DNA through various mechanisms. The planar quinoline ring is particularly suited for intercalative binding, where it inserts itself between the base pairs of the DNA double helix. This mode of interaction can cause significant distortion of the DNA structure, potentially inhibiting replication and transcription processes.

In addition to intercalation, these complexes can also bind to the major or minor grooves of DNA. nih.gov The specific binding mode is often determined by the geometry of the complex and the nature of the coordinated ligands. For instance, computational and spectroscopic studies on related metal complexes have shown that Cu(II) complexes may favor binding in the minor groove, while Zn(II) complexes might act as major groove binders. nih.gov

Once bound to DNA, certain metal complexes can promote its cleavage. This nuclease activity is often dependent on the presence of a redox-active metal center, such as copper(II). The mechanism generally involves the generation of reactive oxygen species (ROS), like hydroxyl radicals, in close proximity to the DNA strand. These radicals can then attack the sugar-phosphate backbone or the nucleotide bases, leading to single-strand or double-strand breaks. nih.gov The efficiency of DNA cleavage can be influenced by factors such as the concentration of the complex and the presence of external agents like light, which can trigger photocleavage activity. researchgate.netrsc.org

Table 2: DNA Interaction Mechanisms of Related Metal Complexes

| Interaction Mode | Description | Potential Consequence |

|---|---|---|

| Intercalation | Insertion of the planar aromatic part of the ligand between DNA base pairs. sigmaaldrich.com | Distortion of the DNA helix, inhibition of replication and transcription. |

| Groove Binding | Binding to the major or minor groove of the DNA. nih.gov | Interaction with DNA without significant distortion. |

| DNA Cleavage | Nicking of the DNA strands, often via redox activity of the metal center. nih.govnih.gov | Can lead to cell death (apoptosis). |

It is a well-established principle in medicinal inorganic chemistry that the biological activity of an organic ligand can be significantly enhanced upon coordination to a metal ion. nih.gov This enhancement is attributed to several factors, including changes in the lipophilicity, electronic properties, and steric hindrance of the molecule upon complexation.

Metal complexes derived from ligands structurally similar to this compound have shown a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netnih.govorientjchem.org

Antimicrobial Activity: The increased lipophilicity of the metal complexes facilitates their penetration through the lipid layers of microbial cell membranes. Once inside the cell, the complex can inhibit essential biological processes. For example, it can block the active sites of enzymes, interfere with cellular respiration, or inhibit protein and RNA synthesis, ultimately leading to microbial cell death. researchgate.netnih.gov Studies on related quinoline-derived Schiff base complexes have shown that metal chelates, particularly those with Ni(II), exhibit potent antifungal activity and significant antibacterial activity against various strains. orientjchem.org

Anticancer Activity: The anticancer potential of these metal complexes is often linked to their ability to interact with DNA and induce apoptosis (programmed cell death). By cleaving DNA or inhibiting its replication, these compounds can selectively target rapidly proliferating cancer cells. The generation of cytotoxic reactive oxygen species by the metal center is also a key mechanism for their antitumor action. researchgate.net

The chelation theory suggests that the polarity of the metal ion is reduced upon complexation due to the partial sharing of its positive charge with the donor groups of the ligand and possible π-electron delocalization over the chelate ring. This increased lipophilicity enhances the ability of the complex to cross cell membranes and reach its intracellular target.

Table 3: Comparison of Biological Activity

| Compound Type | General Biological Activity | Rationale for Activity |

|---|---|---|

| Free Ligand | Moderate antimicrobial and anticancer activity. | The inherent biological properties of the quinoline and hydrazone moieties. |

| Metal Complex | Enhanced antimicrobial and anticancer activity compared to the free ligand. nih.govnih.gov | Increased lipophilicity, favorable geometry for target binding, redox activity of the metal ion leading to ROS generation. |

Biological Activity Investigations of 2 Hydrazinyl 4,8 Dimethylquinoline and Its Derivatives

Anticancer Activity Studies

Comprehensive searches for studies on the anticancer properties of 2-Hydrazinyl-4,8-dimethylquinoline yielded no specific results. The investigation aimed to collate data on its efficacy against various cancer cell lines and to understand its underlying mechanisms of action.

In Vitro Cytotoxicity against Various Human Cancer Cell Lines

There is no available scientific literature detailing the in vitro cytotoxicity of this compound against the National Cancer Institute's 60 human cancer cell line panel (NCI-60) or other specific lines such as neuroblastoma, breast adenocarcinoma, leukemia, or colon cancer.

Although related quinoline-hydrazone derivatives have been evaluated for their anticancer potential, this data cannot be extrapolated to this compound without direct experimental evidence. For instance, studies on other novel quinoline (B57606) hydrazide derivatives have shown significant reductions in the viability of neuroblastoma and breast adenocarcinoma cells. Current time information in Charles Mix County, US.mdpi.com Some quinazoline-based derivatives have also been tested against leukemia, colon cancer, and melanoma cell lines, showing varied levels of antiproliferative activity. rsc.org However, these findings are not directly applicable to the subject compound.

Mechanisms of Action in Anticancer Efficacy

Without primary cytotoxicity data, the exploration of the mechanisms of action for this compound is purely speculative. Research into related compounds suggests several pathways that are often implicated in the anticancer effects of quinoline derivatives.

Cell Cycle Arrest Induction

No studies have been published that investigate the effect of this compound on cell cycle progression in cancer cells. For other quinoline hydrazides, mechanisms such as cell cycle arrest at the G0/G1 or G1 phase have been reported. Current time information in Charles Mix County, US.mdpi.com

Apoptosis Pathway Modulation

There is no evidence from published research to suggest that this compound induces apoptosis in cancer cells. The modulation of apoptotic pathways is a common mechanism for many anticancer agents, including some quinoline derivatives which have been shown to induce apoptosis through various molecular signals. mdpi.com

Inhibition of Angiogenesis

The potential anti-angiogenic properties of this compound have not been investigated. Inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients, is a key target in cancer therapy. nih.gov While some quinazoline (B50416) compounds are known to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical regulator of angiogenesis, no such data exists for this compound. nih.gov

Topoisomerase Inhibition

There are no reports on whether this compound acts as a topoisomerase inhibitor. Topoisomerases are essential enzymes for DNA replication and transcription, and their inhibition can lead to cancer cell death. nih.gov This mechanism has been identified for other classes of heterocyclic compounds in cancer research. mdpi.com

Inhibition of Tyrosine Kinases and Proteasome

Derivatives of quinoline hydrazone have been identified as potent inhibitors of crucial cellular machinery, including tyrosine kinases and the proteasome, both of which are significant targets in cancer therapy.

Receptor tyrosine kinases (RTKs) are key regulators of cellular processes, and their dysregulation is a common feature in many cancers. nih.gov A series of quinazolinone hydrazide triazole derivatives, which are structurally related to quinoline hydrazones, were synthesized and evaluated as inhibitors of the MET (c-MET) receptor tyrosine kinase. nih.gov One derivative, CM9, demonstrated significant inhibition of MET kinase, with 53.0% and 66.3% activity reduction at concentrations of 25 µM and 50 µM, respectively. nih.gov Further investigation revealed that at a 25 µM concentration, CM9 also inhibited other kinases such as ALK, AXL, FGFR1, FLT1 (VEGFR1), and FLT4 (VEGFR3) by more than 50%. nih.gov Similarly, certain quinoline-hydrazone derivatives have shown potent inhibitory action against mutant forms of the Epidermal Growth Factor Receptor (EGFR), such as EGFRT790M and EGFRL858M, with IC₅₀ values of 22.1 nM and 36.4 nM, respectively. nist.gov

The ubiquitin-proteasome system is vital for protein degradation and is another validated target for anticancer drugs. nih.gov While direct studies on this compound are limited, related compounds demonstrate the potential of this chemical class. For instance, the prototype proteasome inhibitor bortezomib (B1684674) acts by inhibiting transcription, which results in the loss of KIT expression, a receptor tyrosine kinase. nih.gov This suggests a potential dual mechanism of action for such compounds. Research on various proteasome inhibitors has shown their effectiveness in inducing apoptosis in cancer cells at nanomolar concentrations. nih.gov

DNA Intercalation and Replication Interference

Quinoline derivatives are known to exert anticancer effects through various mechanisms, including direct interaction with DNA. nih.gov Many compounds featuring the quinoline structure have been shown to function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.gov This action can disrupt DNA replication and transcription, ultimately leading to cell death.

Recent studies on quinoline-based dihydrazone derivatives have provided more specific insights into this mechanism. Molecular docking simulations have shown that certain dihydrazone compounds can bind to DNA via partial insertion. nih.gov This binding is a key part of their anticancer activity, which also includes the induction of apoptosis. nih.gov The antibacterial action of some quinoline hydrazone derivatives is also linked to DNA interference. In silico studies have shown that these derivatives can act as inhibitors of DNA gyrase A in Staphylococcus aureus, including mutant forms that are resistant to fluoroquinolone antibiotics. researchgate.netbenthamscience.com DNA gyrase is a type of topoisomerase that is essential for bacterial DNA replication, making it a prime target for antibiotics. researchgate.net

Structure-Activity Relationships (SAR) for Anticancer Potency

The anticancer potency of quinoline hydrazone derivatives is significantly influenced by the nature and position of substituents on the quinoline and hydrazone moieties. Structure-activity relationship (SAR) studies have elucidated several key features that enhance their cytotoxic effects.

The presence of a hydrazide/hydrazone linker is crucial, as it provides molecular flexibility and establishes hydrogen bond interactions with target sites. nist.gov The substitution on the benzylidene part of the hydrazone is a critical determinant of activity. For example, the introduction of a 3,4,5-trimethoxy group on the benzylidene moiety has been shown to improve anticancer activity. nih.gov

Antimicrobial and Antibacterial Activity Assessments

Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Hydrazide-hydrazone derivatives of quinoline have demonstrated significant antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can be more potent than conventional antibiotics. For instance, certain hydrazide-hydrazones displayed twice the inhibitory effect against Streptococcus pneumoniae (MIC = 0.49 µg/mL) compared to ampicillin. bldpharm.com Against the Gram-negative bacterium Escherichia coli, these same derivatives were twofold more potent (MIC = 0.49 µg/mL) than ciprofloxacin. bldpharm.com

The nature of the substituents on the aromatic ring plays a role in the antibacterial efficacy. It has been observed that compounds bearing electron-donating groups tend to exhibit better activity. bldpharm.com In another study, indol-2-one (B1256649) derivatives showed higher antibacterial activity than tetracycline (B611298) against Bacillus subtilis, Staphylococcus aureus, and E. coli. bldpharm.com Pyrazoline derivatives, which are structurally related to open-chain hydrazones, also possess moderate activity against bacteria such as E. coli, Pseudomonas aeruginosa, B. subtilis, and S. aureus, with MIC values typically ranging from 32 to 512 μg/mL. epa.gov

Activity against Multidrug-Resistant (MDR) Pathogens

The rise of multidrug-resistant (MDR) bacteria is a critical global health issue, and quinoline hydrazone derivatives are being explored as a potential solution. Research has shown that these compounds can be effective against resistant strains.

One pyrimidine (B1678525) derivative of hydrazide-hydrazone exhibited significant antibacterial activity against a clinical isolate of MDR Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL. nih.gov The same compound was also highly effective against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 3.125 μg/mL. nih.gov Another study highlighted a hydrazide-hydrazone derivative that was twice as active as the standard drug nitrofurantoin (B1679001) against the MRSA strain S. aureus ATCC 43300. bldpharm.com Steroidal hydrazones have also been tested against resistant bacteria, demonstrating superior activity against MRSA compared to ampicillin, which showed no bacteriostatic or bactericidal effects.

Antifungal Properties against Pathogenic Fungi

In addition to their antibacterial properties, derivatives of this compound show promise as antifungal agents. Several studies have investigated their efficacy against pathogenic fungi like Candida albicans and Fusarium pallidoroseum.

A screening of hybrid molecules containing pyrrolidinone rings coupled with a hydrazine (B178648) moiety identified compounds with fair to excellent antifungal effects against C. albicans. benthamscience.com Three specific hydrazine-based compounds (Hyd.H, Hyd.OCH₃, and Hyd.Cl) were found to significantly reduce the viability of C. albicans with rapid fungicidal activity. These compounds were also effective against clinically isolated strains of C. albicans that were resistant to fluconazole (B54011) or caspofungin. nih.gov Notably, the compound Hyd.OCH₃ was able to decrease biofilm formation by C. albicans by 60%. The MIC for one of the active compounds, Hyd.H, against C. albicans was determined to be 9.6 µg/mL. nih.gov

Other related structures have also shown antifungal potential. A hydrazone compound demonstrated moderate activity against C. albicans with an MIC value between 32-512 μg/mL. epa.gov Furthermore, citral-thiazolyl hydrazine derivatives have been reported to cause malformation of mycelium and increase cell membrane permeability in phytopathogenic fungi, indicating potent antifungal activity.

Investigation of Antimicrobial Mechanisms

There is no available research on the specific antimicrobial mechanisms of this compound. Studies on related but structurally distinct quinoline derivatives have explored mechanisms such as the inhibition of dihydrofolate reductase (DHFR) and peptide deformylase (PDF).

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial drugs. nih.govresearchgate.net Some quinoline-based compounds, such as certain pyrrolo[3,2-f]quinazolines, have been investigated as DHFR inhibitors. nih.gov However, no studies have been published that assess the potential of this compound to inhibit DHFR.

Peptide Deformylase (PDF) Inhibition: PDF is an essential bacterial enzyme involved in protein maturation, and its inhibition can lead to bacterial growth arrest. nih.gov While PDF is a validated target for novel antibiotics, there is no literature available that examines the inhibitory activity of this compound against this enzyme.

Computational Chemistry and in Silico Analysis of 2 Hydrazinyl 4,8 Dimethylquinoline Systems

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. Such calculations provide fundamental insights into a compound's stability, reactivity, and potential intermolecular interactions, which are crucial for designing new therapeutic agents. nih.gov

Electronic Structure Elucidation (HOMO-LUMO Analysis and Energy Gap Determination)

This analysis involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large energy gap generally implies high stability and low reactivity.

Specific values for the HOMO energy, LUMO energy, and the resulting energy gap for 2-hydrazinyl-4,8-dimethylquinoline are not available in the reviewed literature.

Global Reactivity Descriptors and Quantum Chemical Parameters

No published data exists for the calculated global reactivity descriptors of this compound in the searched scientific databases.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

DFT calculations can be used to identify and characterize non-covalent interactions within a molecule, such as intramolecular hydrogen bonds. These interactions can significantly influence a molecule's conformational preferences, stability, and ultimately its ability to bind to a biological target. The presence of a hydrazine (B178648) group (-NH-NH2) and a quinoline (B57606) nitrogen atom in this compound suggests the potential for such interactions. A crystallographic study of the parent compound, 2-hydrazinyl-quinoline, confirms the formation of intermolecular hydrogen bonds in the solid state nih.gov, but specific DFT analysis of intramolecular bonds for the 4,8-dimethyl derivative is not documented.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating the molecular basis of a drug's mechanism of action. nih.govnih.gov

Prediction of Binding Affinities with Biological Targets

This subsection would typically present the predicted binding affinities, often expressed as a docking score or binding energy (e.g., in kcal/mol), of this compound with various biological targets implicated in disease. Lower binding energy values generally indicate a more favorable and stable interaction between the ligand and the protein.

Despite extensive docking studies on various quinoline derivatives against targets like DNA topoisomerase I, BCR-ABL, dihydrofolate reductase (DHFR), InhA, Bcl2, and serine/threonine protein kinases mdpi.comnih.gov, no specific binding affinity data has been published for the interaction of this compound with any of these specified targets.

Elucidation of Ligand-Protein Interaction Modes

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues within the protein's active site. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. Understanding these interaction modes is crucial for optimizing lead compounds to improve their potency and selectivity. nih.gov

As no docking studies for this compound with the specified targets were found in the literature, a description of its ligand-protein interaction modes cannot be provided.

Computational Validation and Elucidation of Experimental Biological Activity

Computational methods are pivotal in validating and explaining the experimental biological activities of novel compounds. For quinoline derivatives, techniques like molecular docking are employed to predict the binding affinity and orientation of the molecule within the active site of a biological target. researchgate.netingentaconnect.com This process helps to elucidate the mechanism of action at a molecular level.

In studies on quinoline derivatives, molecular docking has been successfully used to identify their interactions with enzymes such as dihydrofolate reductase (DHFR). researchgate.netingentaconnect.com The binding energy and the pattern of interactions, such as hydrogen bonds and hydrophobic interactions, are calculated to provide a rationale for the observed biological activity. For instance, the docking of quinoline derivatives into the DHFR enzyme has revealed key interactions that are believed to be responsible for their antimicrobial effects. researchgate.netingentaconnect.com

While specific studies on this compound are not extensively documented in publicly available literature, the computational validation approach would follow a similar path. The 3D structure of this compound would be docked into the active site of a relevant biological target. The resulting binding pose and energy would then be correlated with its experimentally determined biological activity, such as enzyme inhibition or receptor binding. This in silico validation provides a theoretical framework to understand and rationalize the experimental findings.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

The development of predictive QSAR models is a key step in the rational design of new drugs. For quinoline derivatives, QSAR models have been developed to predict their efficacy as antimalarial, anticancer, and antimicrobial agents. ijprajournal.combenthamdirect.comrsc.org These models are built using a set of known active compounds (a training set) and their calculated molecular descriptors.

The process typically involves:

Drawing and optimization of molecular structures: The 2D and 3D structures of the compounds are generated and their geometries are optimized using computational chemistry software. nih.gov

Calculation of molecular descriptors: A wide range of descriptors, including electronic, steric, and hydrophobic parameters, are calculated for each molecule. nih.gov

Model development and validation: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like Random Forest and Gaussian processes, are used to build the QSAR model. nih.govnih.gov The predictive power of the model is then rigorously validated using internal and external test sets of compounds. nih.govnih.gov

For this compound, a QSAR model could be developed using a series of its derivatives with varying substituents. The resulting model would provide a predictive tool to estimate the biological activity of newly designed analogs, thereby prioritizing the synthesis of the most promising candidates.

A significant outcome of QSAR studies is the identification of key structural features that are either beneficial or detrimental to the biological activity of a compound. nih.gov The descriptors included in the final QSAR model highlight the molecular properties that are most critical for the desired biological effect. For example, studies on quinoline derivatives have shown that the presence of specific substituents at certain positions on the quinoline ring can significantly impact their activity. researchgate.net

In the case of this compound, a QSAR study would likely reveal the importance of:

The hydrazinyl group at the 2-position for potential hydrogen bonding interactions.

The methyl groups at the 4- and 8-positions for steric and hydrophobic interactions within the binding pocket of the target protein.

By understanding these key features, medicinal chemists can strategically modify the structure of this compound to enhance its potency and selectivity.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the interactions between a ligand and its biological target over time, offering deeper insights than static docking models. nih.gov

MD simulations are used to study the stability of the ligand-protein complex in a simulated physiological environment, typically water. ijnc.ir These simulations can reveal:

The stability of the initial binding pose obtained from molecular docking.

The key amino acid residues involved in maintaining the binding of the ligand.

The role of water molecules in mediating ligand-protein interactions.

Conformational changes in the protein upon ligand binding. rsc.org

For this compound, an MD simulation would involve placing the docked complex in a box of water molecules and simulating its movement over a period of nanoseconds. ijnc.ir The analysis of the simulation trajectory would provide detailed information on the stability of the complex and the specific hydrogen bonds, hydrophobic interactions, and other forces that contribute to the binding affinity. This information is crucial for understanding the dynamic nature of the ligand-receptor interaction and for designing more effective inhibitors.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Studies

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and safety profiles of drug candidates. ijprajournal.com Various computational models and software are available to predict these properties based on the chemical structure of a compound. nih.gov

For this compound, a comprehensive in silico ADMET analysis would be performed to evaluate its drug-like properties. The table below presents a hypothetical ADMET profile based on predictions for similar quinoline derivatives. researchgate.netnih.gov

| ADMET Property | Predicted Outcome for this compound Systems | Implication |

|---|---|---|

| Absorption | Good oral bioavailability predicted | Likely to be well-absorbed when administered orally |

| Distribution | Moderate to high plasma protein binding | May affect the free concentration of the drug in circulation |

| Metabolism | Predicted to be a substrate for Cytochrome P450 enzymes | Potential for drug-drug interactions |

| Excretion | Primarily renal and hepatic routes | Excretion pathway may be influenced by kidney and liver function |

| Toxicity | Potential for hepatotoxicity and cardiotoxicity (common for quinoline class) | Further toxicological studies would be required |

These in silico predictions provide an early warning for potential liabilities and guide the selection and optimization of candidates with favorable ADMET profiles, ultimately increasing the chances of success in later stages of drug development.

Conclusion and Future Research Directions

Summary of Key Research Findings on 2-Hydrazinyl-4,8-dimethylquinoline and its Derivatives

Research into this compound and its related quinoline (B57606) hydrazone derivatives has unveiled a wealth of biological activities, positioning this class of compounds as a significant pharmacophore in medicinal chemistry. nih.gov The core structure, a quinoline ring linked to a hydrazone moiety (–(C=O)NHN=CH–), is a critical component for a wide spectrum of biological activities. mdpi.comnih.gov

Key findings from numerous studies demonstrate that these derivatives possess potent antimicrobial properties . They have shown activity against a range of bacteria and fungi. nih.gov For instance, certain novel quinoline hydrazide-hydrazones exhibited greater inhibitory power than the antibiotic gentamicin (B1671437) against bacteria such as Staphylococcus aureus, Escherichia coli, and Proteus vulgaris. nih.gov The mechanism of their antibacterial action is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. nih.govresearchgate.netjohnshopkins.edu Some derivatives have shown effectiveness as dual inhibitors of these enzymes. johnshopkins.edu

In the realm of oncology , quinoline hydrazones have emerged as promising anticancer agents. nih.govresearchgate.net Studies have reported significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549). nih.gov The anticancer mechanisms are diverse, involving the inhibition of growth factors, angiogenesis, and topoisomerases. nih.govresearchgate.net The hydrazone linkage itself can be advantageous, as its acid-labile nature may allow for the targeted release of the active compound within the acidic microenvironment of tumors. nih.gov Furthermore, specific derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. mdpi.comnih.gov

The versatility of the quinoline hydrazone scaffold allows for extensive structural modification. Structure-Activity Relationship (SAR) studies have revealed that the biological activity is highly dependent on the nature and position of substituents on the quinoline nucleus. researchgate.netresearchgate.net The addition of electron-donating groups (like -CH3, -OCH3) or electron-withdrawing groups (like -Cl, -NO2) can significantly modulate the electronic properties, lipophilicity, and receptor-binding affinities of the compounds, thereby enhancing their therapeutic efficacy. researchgate.net

Identification of Remaining Research Gaps and Challenges in the Field

Despite the promising results, several research gaps and challenges remain in the study of this compound and its derivatives.

Specific Derivative Research: While the broader class of quinoline hydrazones is widely studied, specific research focusing on the this compound isomer is less prevalent. A deeper investigation into the unique properties conferred by the 4,8-dimethyl substitution pattern is needed to fully understand its potential.

Overcoming Drug Resistance: A primary challenge in therapeutic development is the emergence of drug resistance in both microbes and cancer cells. nih.govnih.gov There is a critical need to design novel quinoline hydrazone derivatives that can circumvent existing resistance mechanisms or that possess dual modes of action to prevent resistance from developing. nih.gov

Translational Hurdle: A significant gap exists between promising laboratory findings and successful clinical applications. researchgate.net Many compounds that show high efficacy in vitro fail in later stages of drug development due to poor pharmacokinetic properties, unforeseen toxicity, or lack of in vivo efficacy. Bridging this translational gap requires more comprehensive preclinical testing.

Selectivity and Toxicity: While many derivatives show potent activity, achieving high selectivity for target cells (e.g., cancer cells or bacteria) over host cells remains a challenge. Future research must focus on designing compounds with improved selectivity to minimize potential side effects.

Mechanism of Action: For many active compounds, the precise molecular mechanism of action is not fully elucidated. A deeper understanding of how these molecules interact with their biological targets is essential for rational drug design and optimization.

Prospects for Novel Therapeutic Agent Development based on the Quinoline Hydrazone Scaffold

The quinoline hydrazone scaffold is a versatile and privileged structure in medicinal chemistry, offering substantial prospects for the development of new therapeutic agents. nih.govijpsr.com Its inherent biological activities, combined with its synthetic tractability, make it an ideal starting point for drug discovery programs. researchgate.netmdpi.com

The development of hybrid molecules is a particularly promising strategy. By combining the quinoline hydrazone scaffold with other known pharmacophores (such as furan, pyrazole, or indole), it is possible to create hybrid compounds with enhanced potency or dual modes of action. nih.govresearchgate.net This approach could lead to novel treatments for complex diseases and help combat drug resistance. nih.gov

The multicenter chelating ability of quinoline hydrazones also presents an opportunity for the development of metallo-drugs . nih.gov The formation of metal complexes with these ligands can significantly alter their biological activity, leading to new therapeutic candidates. nih.gov

Furthermore, the potential for these compounds to act as inhibitors of multiple targets, such as the dual inhibition of DNA gyrase and topoisomerase IV, opens the door for the development of broad-spectrum antibacterial agents with a lower propensity for resistance. johnshopkins.edu In oncology, the development of quinoline hydrazones as targeted kinase inhibitors continues to be a major area of interest, with several quinoline-based drugs already approved for cancer therapy. nih.govnih.gov

Emerging Methodologies and Interdisciplinary Research Opportunities

The future of research on quinoline hydrazones will be significantly influenced by emerging methodologies and interdisciplinary collaborations.

Green Chemistry and Advanced Synthesis: There is a paradigm shift towards more sustainable and efficient synthetic methods. researchgate.net

Microwave-assisted synthesis offers rapid reaction times and often higher yields compared to conventional methods. nih.govmdpi.com

Multicomponent reactions (MCRs) are gaining traction as they allow for the construction of complex molecules in a single step, improving atom economy and efficiency. ijfans.orgrsc.org

The use of green catalysts and environmentally benign solvents like water and ethanol (B145695) is reducing the environmental impact of chemical synthesis. researchgate.netfrontiersin.org

Computational and In Silico Approaches:

Molecular docking and dynamics simulations are becoming indispensable tools for predicting the binding interactions between quinoline derivatives and their biological targets. johnshopkins.edupsu.edu

Quantitative Structure-Activity Relationship (QSAR) models are being used to analyze how structural features influence biological activity, guiding the design of more potent compounds. mdpi.com These computational methods accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Interdisciplinary Opportunities:

The interface of chemistry and materials science offers opportunities to develop novel drug delivery systems. For example, encapsulating quinoline hydrazone derivatives in hydrogels has been explored for sustained release and effective wound healing applications. nih.gov

Collaboration between synthetic chemists and biologists is crucial for exploring the full therapeutic potential of these compounds, from initial synthesis and screening to detailed mechanistic studies and preclinical evaluation. mdpi.com

The development of chemosensors based on the quinoline hydrazone scaffold for detecting environmental biocides is another exciting interdisciplinary research avenue, merging synthetic chemistry with analytical and environmental science. mdpi.com

By embracing these new methodologies and fostering interdisciplinary research, the scientific community can unlock the full potential of the this compound scaffold and its derivatives, paving the way for the next generation of therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.